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In-Depth Technical Guide on the Physical Properties of Vinyldifluoroborane Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **vinyldifluoroborane** derivatives. These compounds, characterized by a vinyl group directly attached to a difluoroboron moiety, are of increasing interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to facilitate a deeper understanding and application of these promising molecules.

Core Physical Properties

VinyIdifluoroborane derivatives are typically colored solids with notable fluorescence. Their physical properties are significantly influenced by the extent of π -conjugation and the nature of substituents on the vinyl group. The direct attachment of the electron-withdrawing difluoroborane group to a π -system often leads to compounds with interesting intramolecular charge transfer (ICT) characteristics.

Spectroscopic and Photophysical Data

The electronic and photophysical properties of **vinyldifluoroborane** derivatives are central to their applications. The tables below summarize key spectroscopic and photophysical data for a selection of representative compounds.



Table 1: Spectroscopic Data for Selected Vinyldifluoroborane Derivatives

Compound	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹¹ Β NMR (δ, ppm)	¹⁹ F NMR (δ, ppm)
Styryl-BF ₂ Complex	7.54 (d), 8.38 (d)	121.8, 124.4,		
		129.7, 130.6,		
		138.3, 141.9,	0.76 (m)	Not Reported
		142.5, 148.3,		
		156.7		
Distyryl-BODIPY	Not Reported	Not Reported	Not Reported	Not Reported

Note: NMR data can vary based on the solvent and specific structure of the derivative.[1]

Table 2: Photophysical Properties of Selected Vinyldifluoroborane Derivatives

Compound/De rivative Family	Absorption Max (λ_abs, nm)	Emission Max (λ_em, nm)	Stokes Shift (nm)	Quantum Yield (Φ_F)
Curcuminoid-BF ₂ Complexes	475 - 503	520 - 590	~45 - 87	0.24 - 0.58 (in CH ₂ Cl ₂)
Aza-Boron- Dipyridylmethene s	400 - 460	~406 - 480	~6 - 20	> 0.85
Boronic Styryl BODIPYs	500 - 650	550 - 700	~50	Not Reported

Note: Photophysical properties are highly solvent-dependent.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of **vinyldifluoroborane** derivatives. The following sections provide an overview of key experimental procedures.



Synthesis of Vinyldifluoroborane Derivatives

A common synthetic route to styryl-substituted difluoroboron complexes involves a Knoevenagel condensation.

Example Protocol: Microwave-Assisted Synthesis of Boronic Styryl BODIPYs[1]

- Reactant Preparation: A mixture of a methyl-substituted BODIPY core, 4-formylphenylboronic acid, piperidine, and acetic acid is prepared in anhydrous toluene.
- Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 900W, allowing the mixture to reflux for 6 hours. The use of microwave heating can significantly accelerate the Knoevenagel condensation.[1]
- Workup and Purification: After cooling, the organic solution is dehydrated with anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using dichloromethane as the eluent.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹°F NMR are essential for structural elucidation. Samples are typically dissolved in deuterated solvents like CDCl₃. [1]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
- UV-Visible Absorption and Fluorescence Spectroscopy: These techniques are used to
 determine the photophysical properties. Measurements are typically carried out in a suitable
 solvent, such as dichloromethane or acetonitrile.[1][2]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these compounds, providing precise information on bond lengths, bond angles, and



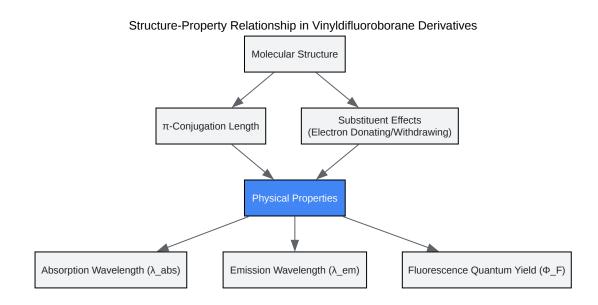
intermolecular interactions.

Key Concepts and Workflows

The relationship between the molecular structure and the resulting physical properties is a key area of investigation for **vinyldifluoroborane** derivatives.

Structure-Property Relationships

The electronic properties of these molecules can be tuned by modifying their chemical structure. For instance, extending the π -conjugation of the vinyl group or introducing electron-donating or electron-withdrawing substituents can significantly alter the absorption and emission wavelengths.



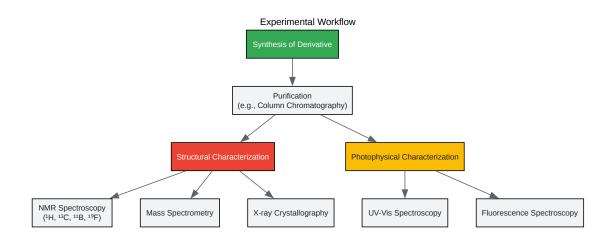
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Caption: Logical flow of how molecular structure influences physical properties.



Experimental Workflow for Synthesis and Characterization

The general workflow for investigating a new **vinyldifluoroborane** derivative follows a logical progression from synthesis to detailed characterization.



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